2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Overview
Description
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a chemical compound belonging to the oxazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid generally involves multi-step organic reactions. A common synthetic route begins with the preparation of the key intermediate, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one. This intermediate is then reacted with appropriate reagents to introduce the acetic acid moiety.
One of the pathways involves the reaction of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one with chloroacetic acid under basic conditions. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : It can be reduced to yield more hydrogenated derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the acetic acid moiety.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation with N-bromosuccinimide or nitration with nitric acid.
Major Products
The major products depend on the specific reaction and conditions employed. For instance, oxidation can produce oxazepine ketones, while reduction can yield fully saturated oxazepines.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory agent and as a modulator of certain enzymatic activities.
Medicine
In medicine, researchers are investigating its potential as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating certain diseases.
Industry
Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid exerts its effects by interacting with various molecular targets. These interactions involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The fluorine atom in its structure can enhance binding affinity and selectivity for certain targets, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid makes it unique compared to other similar compounds. Fluorine can influence the compound's reactivity, stability, and biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXANRXEDUGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.